6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine
Overview
Description
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine typically involves the following steps:
Bromination: The starting material, 2-chloro-6-fluorobenzene, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amine group, forming the pyrimidin-4-amine core.
Coupling Reaction: Finally, a coupling reaction is performed to attach the 2-chloro-6-fluorophenyl group to the pyrimidin-4-amine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
2-Chloro-6-fluorophenylacetic acid
2,6-Pyridinedicarboxylic acid, 2-chloro-6-fluorophenyl tridecyl ester
2-Chloro-6-fluorophenol
Uniqueness: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine stands out due to its specific structural features and potential applications. While similar compounds may share some functional groups, the presence of the pyrimidin-4-amine core and the specific substitution pattern make this compound unique.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQSEKIUBVIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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